6-溴-2-萘酰胺

描述

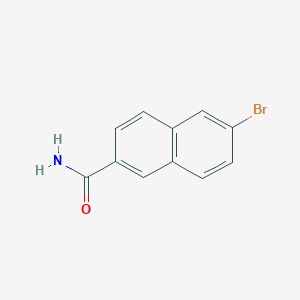

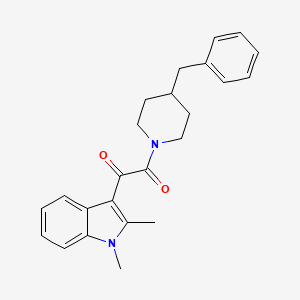

6-Bromo-2-naphthamide is a chemical compound with the CAS Number: 1255871-55-6 and a linear formula of C11H8BRNO . It has a molecular weight of 250.09 .

Molecular Structure Analysis

The InChI code for 6-Bromo-2-naphthamide is 1S/C11H8BrNO/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H2,13,14) . This code provides a standard way to encode the compound’s molecular structure.科学研究应用

合成和化学性质

- 6-溴-2-萘酰胺作为各种化合物的合成中间体。例如,徐和何(2010 年)讨论了其在通过合成 2-溴-6-甲氧基萘来制备非甾体抗炎药中的作用。他们强调了使用某些试剂的环境和毒理学问题,从而探索了合成程序中更安全的替代方案 (徐卫明和何洪强,2010 年)。

光化学和材料科学

- 与 6-溴-2-萘酰胺密切相关的 6-溴-2-萘酚的光化学已经在各种溶剂中得到了探索。Pretali 等人(2009 年)的研究涉及研究不同条件下 6-溴-2-萘酚的性质,从而产生亲电碳烯中间体。这项研究对于理解材料科学中的反应性和潜在应用至关重要 (L. Pretali 等人,2009 年)。

聚合物科学中的应用

- 6-溴-2-萘酰胺衍生物用于合成复杂聚合物。Percec 等人(1994 年)描述了 6-溴-1-(4-羟基-4'-联苯基)-2-(4-羟基苯基)己烷等单体的合成,这些单体对于制造超支化聚合物至关重要。这些聚合物在材料科学和工程等不同领域都有应用 (V. Percec、P. Chu 和 M. Kawasumi,1994 年)。

分析化学

- 该化合物在分析化学中也很重要,正如胡敏杰(2004 年)开发了一种测定 6-溴-2-萘酚和 2-萘酚的方法,表明其在精确分析测量中的实用性 (胡敏杰,2004 年)。

环境和生物研究

- Dahlqvist 等人(1965 年)研究了大鼠肠道中的 6-溴-2-萘基糖苷酶活性,表明其在生物学研究中具有相关性,并且可能在酶促分析或作为生物化学中的底物中得到发展 (A. Dahlqvist、B. Bull 和 B. Gustafsson,1965 年)。

安全和危害

The safety data sheet for a related compound, 6-Bromo-2-naphthol, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and avoid getting it in eyes, on skin, or on clothing .

属性

IUPAC Name |

6-bromonaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRQHJKFKCXNMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2658890.png)

![5-(1-Methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2658901.png)

![2-Methyl-2-propanyl 4-chloro-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B2658902.png)

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2658907.png)